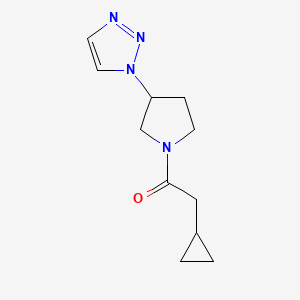
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is a compound that features a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a cyclopropyl group. The 1H-1,2,3-triazole moiety is known for its broad range of applications in pharmaceuticals, agrochemicals, and material sciences . This compound is of interest due to its potential biological activities and its utility in various chemical reactions.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to inhibit heat shock protein 90 (hsp90) . HSP90 is a molecular chaperone that plays a crucial role in the folding, maturation, and stabilization of a wide variety of proteins, including key signaling molecules involved in the growth and survival of cells .
Mode of Action
Similar compounds have been shown to bind to the atp-binding pocket of hsp90, inhibiting its function . This interaction leads to the degradation of HSP90 client proteins, disrupting cellular processes and potentially leading to cell death .
Biochemical Pathways
Therefore, HSP90 inhibition can disrupt these processes and have downstream effects on cell growth and survival .
Result of Action
The inhibition of hsp90 can lead to the degradation of its client proteins, disrupting cellular processes and potentially leading to cell death .
Biochemische Analyse
Biochemical Properties
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone plays a significant role in biochemical reactions. It interacts with enzymes such as carbonic anhydrase-II, which is crucial for maintaining acid-base balance in tissues . The compound exhibits moderate inhibition potential against this enzyme, suggesting its potential as a therapeutic agent. Additionally, it may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability . By inhibiting HSP90, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of carbonic anhydrase-II, inhibiting its activity and disrupting the enzyme’s function . Additionally, the compound interacts with HSP90, leading to the degradation of client proteins via the ubiquitin-proteasome pathway . These interactions result in significant changes in gene expression and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and low temperatures . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase-II, influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve other enzymes and cofactors, leading to the formation of metabolites that can further affect cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with its target biomolecules effectively and modulate their activity .
Vorbereitungsmethoden
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone can be achieved through a series of chemical reactions. One common method involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its efficiency and selectivity in forming 1H-1,2,3-triazole rings. The starting materials typically include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring. The pyrrolidine and cyclopropyl groups can be introduced through subsequent synthetic steps, involving standard organic reactions such as nucleophilic substitution and cyclopropanation.
Analyse Chemischer Reaktionen
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings, depending on the reaction conditions and reagents used.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone can be compared with other similar compounds, such as:
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also contain a triazole ring and are studied for their potential as HSP90 inhibitors.
1H-1,2,3-triazole analogs: These compounds are known for their broad range of applications in pharmaceuticals and agrochemicals.
1H-1,2,4-triazole derivatives: These compounds exhibit various biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(7-9-1-2-9)14-5-3-10(8-14)15-6-4-12-13-15/h4,6,9-10H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTJJBWMALRWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)
![9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2612362.png)
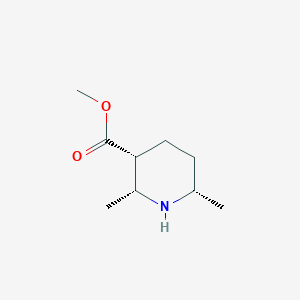
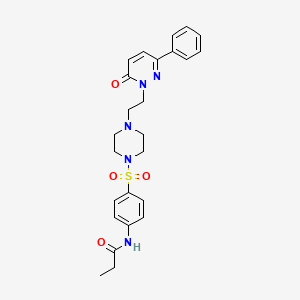

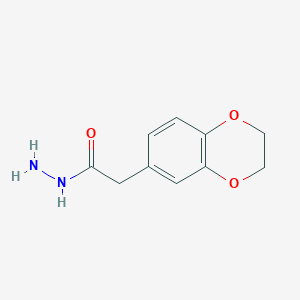
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B2612371.png)
![2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2612372.png)
amine](/img/structure/B2612373.png)
![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)
![3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2612378.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)
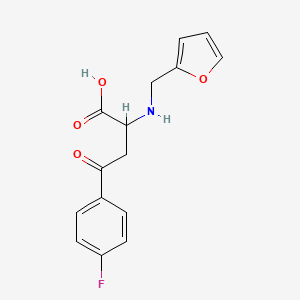
![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)
